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molecular formula C15H14N2O2S B8388060 N-(3-(Furan-2-ylmethoxy)-4-methylphenyl)thiazol-2-amine

N-(3-(Furan-2-ylmethoxy)-4-methylphenyl)thiazol-2-amine

Cat. No. B8388060
M. Wt: 286.4 g/mol
InChI Key: WZLJCYKDNJORSC-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for O-alkylation, Method B, a mixture of 2-methyl-5-(thiazol-2-ylamino)phenol (100 mg, 0.48 mmol) and Cs2CO3 (158 mg, 0.48 mmol) in acetone (4.4 mL) was treated with a freshly prepared solution of 2-furylbromomethane in ether (0.85 mL, 0.44 mmol) at room temperature. After 2 h Cs2CO3 (150 mg, 0.46 mmol) was added and stirred for 5.5 h at rt. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 3/1) in 36% yield (50 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
150 mg
Type
reactant
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][CH:11]=[CH:12][N:13]=2)=[CH:4][C:3]=1[OH:14].C([O-])([O-])=O.[Cs+].[Cs+].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH2:26]Br.CCOCC>CC(C)=O>[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH2:26][O:14][C:3]1[CH:4]=[C:5]([NH:8][C:9]2[S:10][CH:11]=[CH:12][N:13]=2)[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC=1SC=CN1)O
Name
Cs2CO3
Quantity
158 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
4.4 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)CBr
Name
Quantity
0.85 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Cs2CO3
Quantity
150 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
O1C(=CC=C1)COC=1C=C(C=CC1C)NC=1SC=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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